6-Chloro-7-methylquinoxaline

Physicochemical Analysis Computational Chemistry Purification

6-Chloro-7-methylquinoxaline is a critical quinoxaline building block for targeted research programs, notably as a validated starting material for PAS Kinase (PASK) inhibitors in diabetes mellitus drug discovery. Its unique 6-chloro-7-methyl substitution pattern provides distinct electronic and steric handles unavailable with simpler analogs, enabling selective derivatization and precise structure-activity relationship (SAR) exploration. With a computed XLogP of 2.2 and a predicted boiling point of ~294°C, this compound offers a well-defined physicochemical profile for comparative studies. Procure this specific scaffold to ensure reproducibility in your synthetic route and to leverage its differentiated reactivity for your next-generation small molecule development.

Molecular Formula C9H7ClN2
Molecular Weight 178.62
CAS No. 646504-79-2
Cat. No. B3029398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methylquinoxaline
CAS646504-79-2
Molecular FormulaC9H7ClN2
Molecular Weight178.62
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2C=C1Cl
InChIInChI=1S/C9H7ClN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3
InChIKeyQURBQROYOPODLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-methylquinoxaline (CAS: 646504-79-2): A Specialized Quinoxaline Building Block for Targeted Synthesis


6-Chloro-7-methylquinoxaline is a member of the quinoxaline family of N-heterocycles, characterized by a bicyclic system with a chlorine atom at position 6 and a methyl group at position 7 [1]. It is primarily utilized as a key synthetic intermediate or building block in the research and development of novel compounds within medicinal chemistry and agrochemical science . Its planar aromatic structure and the presence of both electron-withdrawing and electron-donating substituents provide distinct handles for further chemical modification, differentiating it from simpler quinoxaline scaffolds and enabling the exploration of structure-activity relationships .

Why 6-Chloro-7-methylquinoxaline Cannot Be Replaced by Unsubstituted or Mono-Substituted Quinoxaline Analogs


Generic substitution of 6-chloro-7-methylquinoxaline with simpler analogs like 6-chloroquinoxaline or 7-methylquinoxaline is not feasible for applications requiring its specific physicochemical profile and synthetic utility. The presence of the 7-methyl group and 6-chloro group on the bicyclic scaffold alters key computable properties such as lipophilicity (XLogP) and molecular topology [1]. Furthermore, the unique substitution pattern directly influences its reactivity as a synthetic building block, enabling selective derivatization routes that are not accessible with mono-substituted or unsubstituted quinoxalines . The quantitative differences in properties like predicted boiling point, which directly impact purification and handling, underscore why this specific compound is procured for targeted research rather than a less-defined analog.

6-Chloro-7-methylquinoxaline: Quantifiable Differentiation from 6-Chloroquinoxaline


Comparative Physicochemical Properties: Lipophilicity (XLogP) and Predicted Boiling Point

Compared to its mono-substituted analog 6-chloroquinoxaline, 6-chloro-7-methylquinoxaline exhibits a quantifiably different physicochemical profile. The addition of the 7-methyl group results in a slightly lower computed lipophilicity (XLogP) and a significantly higher predicted boiling point [1][2]. These differences are crucial for predicting its behavior in chromatographic separations, liquid-liquid extractions, and its handling during synthesis.

Physicochemical Analysis Computational Chemistry Purification

Defined Purity Specifications and Commercial Availability for Reproducible Research

For procurement and experimental reproducibility, the compound is commercially available with a defined minimum purity specification of 95% . This provides a quantitative quality benchmark that is often not standardized for less common or custom-synthesized analogs, ensuring a baseline of consistency for research and development activities.

Chemical Sourcing Quality Control Reproducibility

Documented Utility as a Synthetic Intermediate in Medicinal Chemistry Programs

6-Chloro-7-methylquinoxaline is explicitly cited in the patent literature as a structural motif within broader chemical formulas for compounds designed as inhibitors of PAS Kinase (PASK) [1]. This establishes its direct relevance as a building block in a specific, validated therapeutic research program targeting diseases such as diabetes mellitus, providing a clear use-case not established for many other quinoxaline analogs.

Medicinal Chemistry Synthetic Methodology Drug Discovery

Optimal Applications for 6-Chloro-7-methylquinoxaline (CAS: 646504-79-2) Based on Available Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor Development

Procure 6-chloro-7-methylquinoxaline as a validated starting material or substructure for the design and synthesis of novel PAS Kinase (PASK) inhibitors, as indicated by its presence in the Markush structure of patented compounds targeting diabetes mellitus [1].

Synthetic Methodology: Core for Structure-Activity Relationship (SAR) Exploration

Utilize the compound as a core scaffold for the systematic investigation of structure-activity relationships (SAR). The chloro and methyl substituents serve as distinct synthetic handles for further functionalization, allowing researchers to probe the impact of specific modifications on biological activity or material properties .

Physicochemical Research: Studying Lipophilicity and Boiling Point Effects in a Heterocyclic Series

Employ 6-chloro-7-methylquinoxaline in comparative physicochemical studies. Its computed XLogP of 2.2 and predicted boiling point of ~294°C provide a distinct data point relative to 6-chloroquinoxaline (XLogP ~2.28, B.P. 276.9°C) for examining how the addition of a methyl group alters these properties within a defined chemical series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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